molecular formula C8H12O2 B6213851 3-ethoxy-3-ethynyloxolane CAS No. 2731009-12-2

3-ethoxy-3-ethynyloxolane

Cat. No.: B6213851
CAS No.: 2731009-12-2
M. Wt: 140.2
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Description

3-Ethoxy-3-ethynyloxolane is a substituted oxolane (tetrahydrofuran derivative) featuring both ethoxy (-OCH₂CH₃) and ethynyl (-C≡CH) groups at the 3-position of the five-membered ring.

Properties

CAS No.

2731009-12-2

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3-ethynyloxolane typically involves the reaction of ethynylmagnesium bromide with 3-ethoxyoxirane under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-ethoxy-3-ethynyloxolane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or amines replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol, reflux conditions.

Major Products:

    Oxidation: Oxolane derivatives with hydroxyl or carbonyl groups.

    Reduction: 3-ethoxy-3-ethyloxolane.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-ethoxy-3-ethynyloxolane is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and compounds.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-ethoxy-3-ethynyloxolane involves its ability to participate in various chemical reactions due to the presence of ethoxy and ethynyl groups. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6)
  • Structure : Features methyl and ethyl groups at the 2-position of a 1,3-dioxolane ring.
  • Key Differences: Unlike 3-ethoxy-3-ethynyloxolane, this compound lacks an ethynyl group and instead has saturated alkyl substituents.
  • Applications : Primarily used as a solvent or intermediate in organic synthesis due to its stability .
(E)-2-(3-Hexenyloxy)-1,3-dioxolane (CAS 93919-13-2)
  • Structure : Contains a hexenyloxy group attached to the dioxolane ring.
  • Key Differences : The unsaturated hexenyl chain introduces geometric isomerism (E/Z), whereas this compound’s ethynyl group provides linear sp-hybridized geometry. The latter’s ethynyl moiety may enhance reactivity in click chemistry (e.g., Huisgen cycloaddition) .
2-(Thiophen-3-yl)-1,3-dioxolane
  • Structure : Integrates a thiophene heterocycle at the 2-position of the dioxolane.
  • Key Differences : The sulfur atom in thiophene contributes to aromaticity and electron delocalization, contrasting with the alkyne’s electron-deficient triple bond in this compound. This structural divergence suggests differing roles in materials science (e.g., conductive polymers vs. cross-linking agents) .

Physicochemical Properties

A comparative analysis of key properties is outlined below, based on analogs from the evidence:

Compound Substituents Boiling Point (Estimated) Solubility Reactivity Highlights
This compound Ethoxy, Ethynyl (3-position) ~150–170°C (predicted) Polar aprotic solvents Alkyne-based cycloadditions, nucleophilic substitutions
2-Methyl-2-ethyl-1,3-dioxolane Methyl, Ethyl (2-position) 124–126°C (literature) Moderate in water Stable under basic conditions
(E)-2-(3-Hexenyloxy)-1,3-dioxolane Hexenyloxy (E-configuration) Not reported Lipophilic Olefin metathesis, oxidation-prone

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